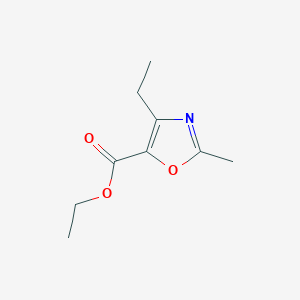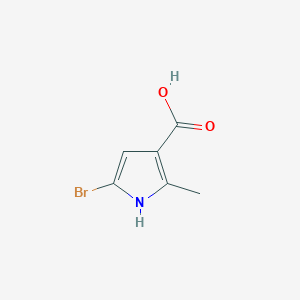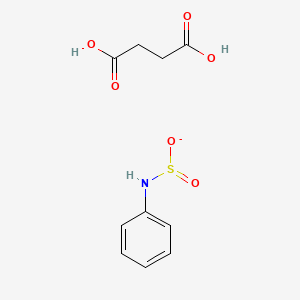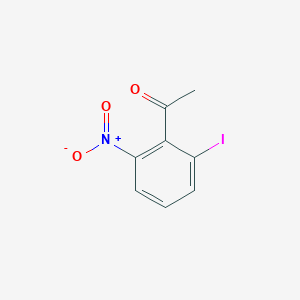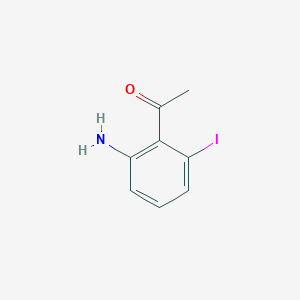
1-(2-Amino-6-iodophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-iodophenyl)ethanone is an organic compound with the molecular formula C8H8INO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 2-position and an iodine atom at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Amino-6-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 2-aminoacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 6-position of the phenyl ring.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-amino-6-bromophenyl ethanone is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature and reactant concentrations, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-6-iodophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the iodine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-iodophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-6-iodophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, while the iodine atom may participate in halogen bonding or other interactions. These interactions can influence the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Amino-5-iodophenyl)ethanone: Similar structure but with the iodine atom at the 5-position.
1-(2-Amino-4-iodophenyl)ethanone: Similar structure but with the iodine atom at the 4-position.
1-(2-Amino-3-iodophenyl)ethanone: Similar structure but with the iodine atom at the 3-position.
Uniqueness
1-(2-Amino-6-iodophenyl)ethanone is unique due to the specific positioning of the iodine atom at the 6-position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C8H8INO |
|---|---|
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
1-(2-amino-6-iodophenyl)ethanone |
InChI |
InChI=1S/C8H8INO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3 |
InChI-Schlüssel |
QQRLGCWSLJBDMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC=C1I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


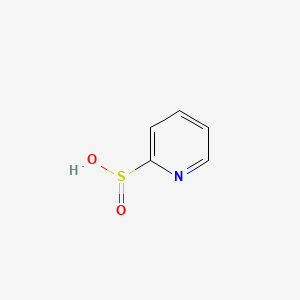
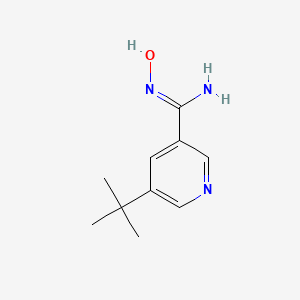
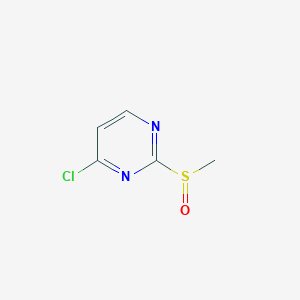
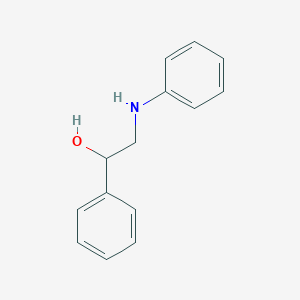
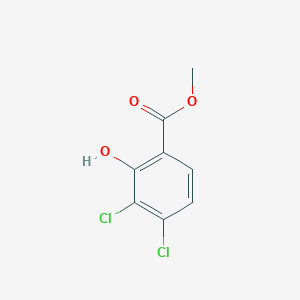
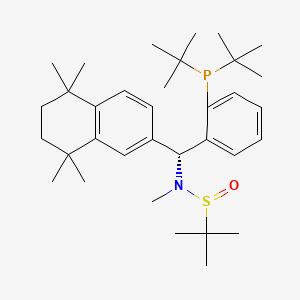
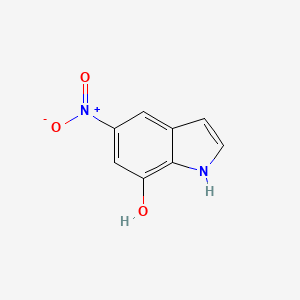
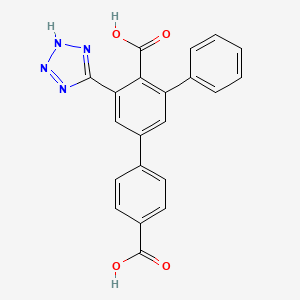
![2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13658685.png)
